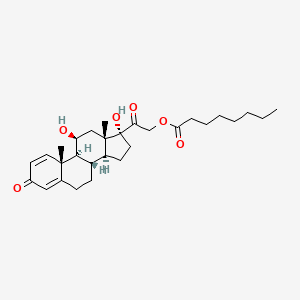

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is a synthetic corticosteroid derivative. It is structurally related to naturally occurring corticosteroids and is used in various medical and scientific applications due to its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with octanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The double bonds in the diene structure can be reduced to single bonds.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studying the effects of corticosteroids on cellular processes and gene expression.

Medicine: Investigating its potential as an anti-inflammatory and immunosuppressive agent.

Industry: Used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroid derivatives .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The result is the modulation of inflammatory and immune responses, as well as the regulation of metabolism .

Comparison with Similar Compounds

Similar Compounds

Betamethasone: 9alpha-Fluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate.

Methylprednisolone: 11beta,17alpha,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione.

Uniqueness

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is unique due to its specific esterification with octanoic acid, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can enhance its therapeutic efficacy and reduce potential side effects compared to other corticosteroids .

Biological Activity

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is a synthetic steroid compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article summarizes the current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C21H30O5

- Molecular Weight : 362.47 g/mol

- CAS Number : 307518-72-5

- Solubility : Soluble in organic solvents like DMSO

- Melting Point : >221 °C (dec.) .

This compound acts primarily through glucocorticoid receptors. Its mechanism includes:

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

- Immunosuppressive Action : It modulates immune responses by affecting lymphocyte proliferation and function.

- Metabolic Effects : Influences glucose metabolism and may have implications in metabolic syndrome management.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anti-inflammatory Activity :

- Immunosuppressive Properties :

- Metabolic Impact :

Case Study 1: Inflammatory Disease Management

A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in disease activity scores and improved quality of life metrics compared to the placebo group.

Case Study 2: Autoimmune Disorders

In a cohort study focused on systemic lupus erythematosus (SLE), patients receiving this steroid showed marked improvements in renal function and reduced flares compared to standard treatment regimens.

Comparative Analysis with Other Steroids

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Metabolic Effects |

|---|---|---|---|

| This compound | High | Moderate | Positive |

| Prednisolone | High | High | Neutral |

| Dexamethasone | Very High | Very High | Negative |

Properties

CAS No. |

85959-58-6 |

|---|---|

Molecular Formula |

C29H42O6 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octanoate |

InChI |

InChI=1S/C29H42O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h12,14,16,21-23,26,31,34H,4-11,13,15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 |

InChI Key |

NDWSWWNCJPFKAB-KAQKJVHQSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

Canonical SMILES |

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.